5'-Hydroxyphenyl Carvedilol
Overview
Description
Synthesis Analysis
The synthesis of carvedilol and its metabolites, including 5'-hydroxyphenyl carvedilol, typically involves complex organic reactions. A study by Naidu et al. (2010) describes the synthesis of intermediates used in the production of carvedilol, highlighting the steps that could lead to the formation of its hydroxylated metabolites. Another approach by Brütting et al. (2016) outlines a regioselective synthesis that could be applied to produce 4- or 5-substituted carbazoles, potentially applicable to the synthesis of carvedilol and its hydroxylated derivatives (Naidu et al., 2010) (Brütting et al., 2016).
Molecular Structure Analysis
The molecular structure of 5'-hydroxyphenyl carvedilol features a hydroxyl group at the 5' position of the phenyl ring, which significantly impacts its pharmacological activity and metabolism. The presence of this hydroxyl group enhances the compound's polarity, potentially affecting its solubility and distribution within the body. The structural determination of glucuronide conjugates of carvedilol also provides insights into the metabolite's form and function in pharmacokinetics (Schaefer et al., 1992).
Chemical Reactions and Properties
Carvedilol undergoes various chemical reactions in the body, leading to the formation of metabolites like 5'-hydroxyphenyl carvedilol. The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, in the metabolism of carvedilol to its hydroxylated and O-desmethyl metabolites, indicates the complexity of its biotransformation pathways. These enzymatic reactions play a pivotal role in the drug's pharmacokinetics and its ability to exert therapeutic effects (Oldham & Clarke, 1997).
Physical Properties Analysis
The hydroxylation of carvedilol affects its physical properties, such as solubility and absorption characteristics. Yuvaraja and Khanam (2014) explored methods to enhance the solubility of carvedilol using solid dispersion techniques, which could similarly apply to its hydroxylated metabolites, suggesting potential improvements in bioavailability and therapeutic efficacy (Yuvaraja & Khanam, 2014).
Chemical Properties Analysis
The chemical properties of 5'-hydroxyphenyl carvedilol, such as its reactivity and interactions with biological molecules, are influenced by its functional groups. The metabolite's hydroxyl group may facilitate conjugation reactions, such as glucuronidation, enhancing its excretion from the body. The metabolism studies conducted by Schaefer et al. (1998) in dogs, rats, and mice illustrate the diverse metabolic pathways of carvedilol, shedding light on the chemical properties and biotransformation of its metabolites (Schaefer et al., 1998).
Safety And Hazards
Future Directions
The development of sensitive and specific methods for the separation and determination of carvedilol enantiomers and 5’-hydroxyphenyl carvedilol enantiomers has opened up new possibilities for the analysis of these compounds in human urine samples4. This could potentially lead to improved monitoring of carvedilol therapy in patients suffering from cardiovascular disease4.
properties
IUPAC Name |
3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVZUBTCLBJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400388 | |
Record name | 5'-Hydroxyphenyl Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Hydroxyphenyl Carvedilol | |
CAS RN |
142227-51-8 | |
Record name | 5'-Hydroxyphenyl Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.